2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid
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Overview
Description
2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a cyclohexyl group attached to the thiazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of cyclohexylamine with a thiazole precursor. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The cyclohexyl group can also affect the compound’s hydrophobicity and membrane permeability, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid
- 2-(2-methyl-1,3-thiazol-4-yl)acetic acid
- 2-(2-ethyl-1,3-thiazol-4-yl)acetic acid
Uniqueness
2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other thiazole derivatives and may contribute to its specific biological activities.
Properties
IUPAC Name |
2-(2-cyclohexyl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQKYHMZPAPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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